3-(ethylsulfanyl)-N-methylcyclopentan-1-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information on its discovery or synthesis.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Properties in Lubricating Oils
Research has indicated that derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, closely related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, exhibit antimicrobial properties. These compounds are synthesized through the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde with secondary amines. They have been tested as antimicrobial additives in lubricating oils, effectively suppressing the activity of bacteria and fungi (Mammadbayli et al., 2018).
Synthesis and Antimicrobial Properties
A similar study demonstrates the synthesis of new amino derivatives of 1-(ethylsulfanyl)alkanes through Mannich condensation. These compounds, akin to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, have been shown to act as effective antimicrobial additives to lubricating oils, combating bacteria and fungi (Mamedbeyli et al., 2013).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amines, including compounds structurally related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, has been studied in ionic liquid media. This process involves modifying the electrode surface and has potential applications in electrochemical sensors or devices (Ghilane et al., 2010).
Synthesis of Amides in Aqueous Media
The synthesis of amides, a key reaction in bioconjugation and pharmaceutical chemistry, can involve compounds similar to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine. This research explores the reaction mechanisms of carboxylic acid and amine, highlighting the importance of pH and reagent stability (Nakajima & Ikada, 1995).
Gold(III) N-Heterocyclic Carbene Complexes in Organic Synthesis
Gold(III) N-heterocyclic carbene complexes have been used in the synthesis of β-enaminones, involving reactions with primary amines. This showcases the role of compounds like 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine in facilitating important chemical transformations (Samantaray et al., 2011).
Bioconjugation Reactions for Peptide Substrates
Research into bioconjugation, vital for medical research and drug development, examines the reactions of carboxylated peptides and small proteins, potentially involving compounds similar to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine. This study provides insights into optimizing reactions and minimizing side products (Totaro et al., 2016).
Safety And Hazards
This would involve studying any potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study.
For a specific compound like “3-(ethylsulfanyl)-N-methylcyclopentan-1-amine”, these analyses would require specialized knowledge and access to laboratory equipment. They would typically be conducted by researchers in a field like chemistry or pharmacology. If you have access to a scientific database, you might be able to find more information on this compound. Otherwise, you may need to consult with a specialist in this field. Please note that this is a general guide and the specific details may vary depending on the compound and the context of the study.
properties
IUPAC Name |
3-ethylsulfanyl-N-methylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-8-5-4-7(6-8)9-2/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWZOMBJNDIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfanyl)-N-methylcyclopentan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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